molecular formula C10H21NO B1485732 trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol CAS No. 2144691-53-0

trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol

Cat. No.: B1485732
CAS No.: 2144691-53-0
M. Wt: 171.28 g/mol
InChI Key: LVZAYYXJNIHGMY-NXEZZACHSA-N
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Description

trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol is a chemical reagent featuring a cyclobutane core, a four-membered carbocycle that is increasingly prized in medicinal chemistry for its three-dimensional complexity and potential to improve the properties of drug candidates . Compounds containing the cyclobutane structure are found in a large class of natural products with diverse pharmaceutical activities, including antibacterial, anti-viral, and immunosuppressant properties . The incorporation of saturate d, sp3-rich scaffolds like cyclobutane is a key strategy in "escape from flatland," helping to move away from planar molecular structures and often resulting in compounds with higher selectivity and better success rates in drug development .

The cyclobutane ring serves as a crucial synthetic building block and functional group in medicinal chemistry, often used to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of pharmaceutical leads . The trans` configuration of the amino and hydroxymethyl groups on the cyclobutane ring provides a rigid, conformationally restricted scaffold. This rigidity is highly valuable for probing biological targets and designing molecular probes with defined geometry . As a synthetic intermediate, cyclobutanols are straightforward to prepare and can serve as versatile precursors for further functionalization . This compound is presented exclusively for research applications such as medicinal chemistry, method development, and the synthesis of more complex, biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-[butyl(ethyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-5-8-11(4-2)9-6-7-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAYYXJNIHGMY-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CC)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Construction

The cyclobutane core is typically prepared through synthetic routes that allow stereocontrolled substitution, often involving:

  • Ring Contraction of Pyrrolidines or Cyclopentanes:
    Recent methodologies report the contractive synthesis of multisubstituted cyclobutanes from pyrrolidines via nitrogen extrusion and ring contraction. For example, pyrrolidine derivatives undergo nitrogen extrusion to form cyclobutanes bearing multiple stereocenters, which can then be functionalized further.

  • [2 + 2] Photocycloaddition:
    Photochemical [2 + 2] cycloadditions of olefins provide a classical route to cyclobutanes. This method allows regio- and stereoselective formation of cyclobutanes, which can be further functionalized to introduce amino and hydroxyl groups.

  • Cyclobutene Derivatives as Precursors:
    1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile intermediate used to access substituted cyclobutanones and cyclobutanols. It can be prepared via acyloin cyclization of dimethyl succinate followed by silylation.

Installation of the Hydroxyl Group at C-1

The hydroxyl group at the 1-position of the cyclobutane ring can be introduced or revealed by:

  • Reduction of Cyclobutanones:
    Reduction of 2-substituted cyclobutanones with stereocontrol yields the corresponding cyclobutanols. Selective hydride delivery can afford the trans-isomer required for trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol.

  • Hydrolysis of Protected Intermediates:
    Protected hydroxyl groups introduced during synthesis can be deprotected under mild conditions to yield the free cyclobutanol.

Stereochemical Considerations

Achieving the trans stereochemistry between the amino substituent at C-2 and the hydroxyl at C-1 is critical. Strategies include:

  • Stereoselective Nucleophilic Addition:
    The reaction conditions and choice of nucleophile control the stereochemical outcome. For example, acid-catalyzed reactions of silyloxycyclobutene with amines often favor trans stereochemistry due to steric and electronic factors.

  • Use of Chiral Catalysts or Ligands:
    Transition-metal catalyzed methods employing chiral ligands can induce enantio- and diastereoselectivity in the formation of substituted cyclobutanes.

Representative Preparation Route Summary

Step Description Reagents/Conditions Yield/Notes
1 Preparation of 1,2-bis(trimethylsilyloxy)cyclobutene Acyloin cyclization of dimethyl succinate + TMSCl Established method
2 Reaction with butyl(ethyl)amine under acidic conditions Reflux in 1M HCl in ether Formation of N,N-disubstituted 2-aminocyclobutanone derivatives, ~60-80% yield
3 Reduction of cyclobutanone to cyclobutanol Selective hydride reducing agent (e.g., NaBH4) Stereoselective formation of trans-2-amino-1-cyclobutanol
4 Purification and characterization Chromatography, NMR, chiral HPLC Confirmation of trans stereochemistry

Research Findings and Data

  • Scope of Amination Reactions:
    Studies show that various secondary amines, including hindered and less nucleophilic ones, react efficiently with 1,2-bis(trimethylsilyloxy)cyclobutene to afford N,N-disubstituted 2-aminocyclobutanones. This suggests that butyl(ethyl)amine, a secondary amine, is a suitable nucleophile for this transformation.

  • Stereochemical Outcomes:
    Acidic conditions favor trans stereochemistry in the amino alcohol products due to thermodynamic stability and steric effects.

  • Yields and Reaction Conditions: Refluxing in 1M HCl ether solution provides reproducible yields around 60-80% for amination steps. Subsequent reduction steps generally proceed with high stereoselectivity and good yields.

Chemical Reactions Analysis

Types of Reactions: Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Pharmacological Applications

1.1. TRPA1 Inhibition

A significant area of research focuses on the compound's role as a selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1). TRPA1 is implicated in pain sensation and inflammatory responses. Studies have shown that modifications to cyclobutane derivatives can enhance their efficacy as TRPA1 inhibitors, with trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol being evaluated for its potency in various biological assays.

Table 1: TRPA1 Inhibition Potency of Cyclobutane Derivatives

Compound NameIC50 (nM) HumanIC50 (nM) Rat
This compoundTBDTBD
BAY-3901663
Compound 17424

Note: TBD indicates values that require further investigation or are yet to be published.

Medicinal Chemistry

2.1. Synthesis and Optimization

The synthesis of this compound has been explored through various methodologies, including strain-release reactions and cyclopropanation techniques. The compound's structural characteristics allow for functionalization that can lead to improved pharmacokinetic properties.

Case Study: Synthesis Approaches
Recent studies have highlighted different synthetic routes that optimize yields and purity of this compound. For example, a one-pot reaction involving cyclopropanation followed by nucleophilic addition has shown promise in generating high yields of the desired compound while maintaining stereochemical integrity.

Potential Therapeutic Applications

3.1. Pain Management

Given its role as a TRPA1 inhibitor, this compound is being investigated for its potential in treating chronic pain conditions. The modulation of TRPA1 activity could provide a pathway for developing new analgesics with fewer side effects compared to traditional pain medications.

3.2. Neurological Research

Research indicates that compounds like this compound may also influence neurological pathways, making them candidates for further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutanol ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3)

Structural Differences :

  • Substituent: The amino group is substituted with a phenylethyl moiety (aromatic) instead of butyl(ethyl) (aliphatic).
  • Molecular Weight: 191.27 g/mol (C₁₂H₁₇NO) vs. the target compound’s calculated 171.27 g/mol (C₁₀H₂₁NO).

Key Properties :

  • Discontinued commercial status suggests synthesis challenges or stability issues, possibly due to steric hindrance from the phenyl group .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

Structural Differences :

  • Ring Size : Cyclopentane (5-membered) vs. cyclobutane (4-membered), reducing ring strain and reactivity.
  • Substituent: A secondary aminobutan-2-yl group replaces the tertiary butyl(ethyl)amino group.

Key Properties :

  • Lower ring strain improves thermal stability but reduces reactivity in ring-opening reactions.
  • Demonstrated versatility in pharmaceuticals, agrochemicals, and material science due to balanced hydrophilicity and stability .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Type Key Applications
trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol C₁₀H₂₁NO 171.27 (calculated) 4 Aliphatic (butyl/ethyl) Pharmaceutical intermediates
Trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol C₁₂H₁₇NO 191.27 4 Aromatic (phenylethyl) Discontinued lab research
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO (estimated) ~157.25 (estimated) 5 Aliphatic (aminobutan) Drug synthesis, polymers

Research Findings and Implications

  • Ring Strain vs. Stability: The cyclobutane ring in the target compound likely facilitates reactions like ring-opening or stereoselective transformations, whereas cyclopentane derivatives (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) prioritize stability for long-term applications .
  • Substituent Effects: Aliphatic chains in the target compound may improve solubility in non-polar matrices compared to aromatic analogs, making it suitable for lipid-based drug formulations.

Biological Activity

Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol is a cyclobutane derivative notable for its structural features, including a butyl and ethyl group attached to an amino group linked to a cyclobutanol ring. This unique configuration suggests potential biological activities that warrant investigation. Understanding its biological interactions can provide insights into its therapeutic applications and mechanisms of action.

The compound is characterized by the following properties:

  • Molecular Formula: C12_{12}H23_{23}N
  • Molecular Weight: 199.32 g/mol
  • CAS Number: 2144691-53-0

The presence of an amino group allows for hydrogen bonding, which is critical for interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound primarily involves its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds, influencing the conformation and activity of target proteins. The cyclobutanol ring may stabilize these interactions, enhancing binding affinity and specificity.

Pharmacological Effects

Recent studies suggest that this compound exhibits several pharmacological activities:

  • Anticancer Activity: Preliminary investigations indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects: Some cyclobutane derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's potential to induce apoptosis in cancer cells. For example, a study measuring caspase-3 activation revealed significant increases in apoptotic signals when treated with this compound, indicating its role in programmed cell death .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
Trans-2-[Butyl(methyl)amino]cyclobutan-1-olMethyl group instead of ethylModerate anticancer activity
Trans-2-[Butyl(propyl)amino]cyclobutan-1-olPropyl group instead of ethylSimilar neuroprotective effects
Trans-2-[Butyl(isopropyl)amino]cyclobutan-1-olIsopropyl group instead of ethylIncreased cytotoxicity

This table illustrates how variations in substituents can influence the biological activity of cyclobutane derivatives, highlighting the importance of structural optimization in drug design.

Case Study 1: Anticancer Activity

A study conducted on various cyclobutane derivatives, including this compound, revealed that these compounds could significantly reduce tumor growth in xenograft models. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .

Case Study 2: Neuroprotection

In a model of neuroinflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokines and protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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